molecular formula C19H13Cl2NO2 B2495409 N-(2,5-dichlorophenyl)-3-phenoxybenzamide CAS No. 313660-24-1

N-(2,5-dichlorophenyl)-3-phenoxybenzamide

Cat. No.: B2495409
CAS No.: 313660-24-1
M. Wt: 358.22
InChI Key: XGPUJOHVJSXUKN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-phenoxybenzamide is an organic compound characterized by the presence of dichlorophenyl and phenoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-phenoxybenzamide typically involves the reaction of 2,5-dichloroaniline with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted phenoxybenzamides.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(2,5-dichlorophenyl)-3-phenoxybenzamide serves as a precursor for synthesizing more complex organic compounds. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form quinones.
  • Reduction : Can be reduced to amines.
  • Substitution : Undergoes nucleophilic substitution reactions at the phenoxy group.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Medicine

This compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory conditions.
  • Anticancer Activity : Studies have explored its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through multiple mechanisms .

Case Study 1: Anticancer Activity

A study published in BioRxiv investigated the anti-neoplastic properties of compounds similar to this compound. It was found that derivatives exhibited significant inhibitory effects on cancer cell proliferation, particularly in chronic myelogenous leukemia models. The study highlighted the compound's potential role in modulating histone deacetylase activity, which is crucial for cancer therapy .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors demonstrated that this compound could effectively inhibit specific enzyme activities linked to inflammatory responses. This inhibition was quantified through biochemical assays that measured enzyme activity before and after treatment with the compound .

Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
N-(2,4-dichlorophenyl)-3-phenoxybenzamidePhenoxybenzamide derivativeAnticancer activity
N-(2,5-dichlorophenyl)-3-phenylbenzamidePhenyl-substituted variantPotential anti-inflammatory effects
N-(2,5-dichlorophenyl)-3-methoxybenzamideMethoxy-substituted variantEnhanced solubility and bioavailability

The structural variations among these compounds significantly influence their biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-3-phenoxybenzamide
  • N-(2,5-dichlorophenyl)-3-phenylbenzamide
  • N-(2,5-dichlorophenyl)-3-methoxybenzamide

Uniqueness

N-(2,5-dichlorophenyl)-3-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and phenoxy groups enhances its reactivity and potential as an enzyme inhibitor compared to similar compounds .

Biological Activity

N-(2,5-dichlorophenyl)-3-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed findings from various research studies.

Chemical Structure and Properties

The compound this compound belongs to the class of phenylureas, characterized by its unique structural features that contribute to its biological activity. The presence of dichlorophenyl and phenoxy groups enhances its interaction with biological targets.

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can promote programmed cell death (apoptosis) in cancer cells. It activates intrinsic apoptotic pathways, leading to mitochondrial dysfunction and subsequent caspase activation .
  • Inhibition of Tumor Cell Invasion : The compound has demonstrated the ability to reduce the invasive characteristics of tumor cells by disrupting signaling pathways such as FAK/Paxillin . This suggests a potential role in preventing metastasis.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
A549 (Lung)3.35Apoptosis induction
HeLa (Cervical)4.87Inhibition of cell invasion
MCF7 (Breast)6.72Caspase activation
MDA-MB-231 (Breast)6.72Disruption of FAK signaling

Case Studies

  • Anticancer Efficacy : A study conducted on non-small-cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in significant tumor regression in animal models. The compound's ability to induce apoptosis was confirmed through histological analysis showing increased apoptotic bodies in treated tissues .
  • Inhibition of Tumor Growth : Another investigation focused on breast cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced G1 phase arrest in the cell cycle. This was attributed to downregulation of cyclins and upregulation of p21, a cyclin-dependent kinase inhibitor .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO2/c20-14-9-10-17(21)18(12-14)22-19(23)13-5-4-8-16(11-13)24-15-6-2-1-3-7-15/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPUJOHVJSXUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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